

Clinical Applications of Measuring Caspase-3 p20 in Disease: Application Notes and Protocols

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Introduction

Caspase-3, a key executioner caspase in the apoptotic pathway, plays a critical role in the programmed cell death of various cell types. Upon activation, the inactive 32 kDa procaspase-3 is cleaved into two active subunits, a large p20/17 subunit and a small p12 subunit, which together form the active heterotetramer. The measurement of the p20 subunit (often detected as a p17/19 fragment in Western blotting) is a widely used indicator of apoptosis and has significant clinical implications in a variety of diseases. These application notes provide an overview of the clinical utility of measuring active caspase-3 and detailed protocols for its detection and quantification.

Clinical Significance in Various Diseases

The activation of caspase-3 is a central event in apoptosis, and its measurement can serve as a valuable biomarker for disease diagnosis, prognosis, and the evaluation of therapeutic efficacy.

Neurodegenerative Diseases

In neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD), neuronal apoptosis is a key pathological feature.

- **Alzheimer's Disease:** Studies have shown a significant increase in the levels of both procaspase-3 and active caspase-3 in the brains of AD patients compared to controls.[1] Specifically, these increases are notable in synaptosomal and postsynaptic density (PSD) fractions, suggesting a role for caspase-3 in the synaptic degeneration that characterizes AD.[2] Measurement of caspase-3 activity in cerebrospinal fluid (CSF) has also been explored as a potential biomarker, with one study reporting a mean activity of 338 U/l in AD patients.[3]
- **Parkinson's Disease:** In PD, the loss of dopaminergic neurons is a hallmark of the disease. Research indicates that the percentage of dopaminergic neurons positive for activated caspase-3 is significantly higher in the substantia nigra of PD patients compared to controls. [4][5] This suggests that caspase-3-mediated apoptosis is a key contributor to the neuronal loss in PD.

Cancer

The role of caspase-3 in cancer is complex and can be context-dependent. While apoptosis is a crucial mechanism for eliminating cancer cells, some studies suggest that high levels of cleaved caspase-3 can paradoxically be associated with a poor prognosis.

- **Prognostic Marker:** In several types of cancer, including gastric, ovarian, cervical, and colorectal cancer, high expression of cleaved caspase-3 has been associated with a shorter overall survival time.[6] A meta-analysis in breast cancer also found that increased caspase-3 expression was linked to a negative influence on overall survival, particularly in Asian patients.[7]
- **Predictive Marker for Chemotherapy Response:** Measurement of cleaved caspase-3 can also predict the response to chemotherapy. In advanced primary triple-negative breast cancer, positive staining for cleaved caspase-3 was associated with a higher overall response rate to first-line chemotherapy.[8][9] Conversely, in advanced colorectal cancer, low levels of active caspase-3 were found to predict a favorable response to 5FU-based chemotherapy.[10]

Cardiovascular Diseases

Apoptosis of cardiomyocytes contributes to the pathogenesis of various cardiovascular diseases, including heart failure and myocardial infarction (MI).

- Heart Failure: Increased caspase-3 activity is observed in the myocardium of patients with end-stage heart failure.[11] This activation leads to the cleavage of key structural proteins in cardiomyocytes, contributing to the progressive loss of contractile function.[4][12][13][14]
- Myocardial Infarction: Following an acute MI, serum levels of the active caspase-3 p17 fragment are elevated, and these levels correlate with markers of myocardial injury such as troponin I and CK-MB.[10] Immunohistochemical analysis of infarcted heart tissue has shown the presence of caspase-3-positive myocytes in the early stages of MI, with a higher density in patients who have undergone reperfusion therapy.[15]

Data Presentation

Table 1: Quantitative Data on Caspase-3 in Neurodegenerative Diseases

Disease	Sample Type	Analyte	Patient Group	Mean Value/Observation	Control Group	Mean Value/Observation	Reference
Alzheimer's Disease	CSF	Caspase-3/7 Activity	AD Patients (n=9)	338 U/l	Controls (n=8)	215.1 U/l	[3]
Alzheimer's Disease	Brain Tissue (Synaptosomal Fraction)	Procaspase-3	AD Patients	39% higher	Controls	-	[2]
Alzheimer's Disease	Brain Tissue (PSD Fraction)	Procaspase-3	AD Patients	84% higher	Controls	-	[2]
Alzheimer's Disease	Brain Tissue (PSD Fraction)	Active Caspase-3	AD Patients	147% higher	Controls	-	[2]
Parkinson's Disease	Brain Tissue (Substantia Nigra)	Activated Caspase-3 Positive DA Neurons	PD Patients (n=4)	6.5 ± 3.9%	Controls (n=4)	1.2 ± 0.2%	[4]

Table 2: Correlation of Cleaved Caspase-3 (CC3) Expression with Clinical Outcomes in Cancer

Cancer Type	Number of Patients	CC3 Status	Correlation with Chemotherapy Response	Correlation with Overall Survival (OS)	Reference
Advanced Primary Triple-Negative Breast Cancer	67	Positive	Higher first-line chemotherapy overall response rate (P = 0.028)	Worse OS (P < 0.05)	[8] [9]
Gastric Cancer	97	High Expression	Not specified	Shorter OS (P < 0.001)	[6]
Ovarian Cancer	65	High Expression	Not specified	Shorter OS (P < 0.001)	[6]
Cervical Cancer	104	High Expression	Not specified	Shorter OS (P = 0.002)	[6]
Colorectal Cancer	101	High Expression	Not specified	Shorter OS (P < 0.001)	[6]
Advanced Colorectal Cancer	Not specified	Low Levels	Favorable response to 5FU-based chemotherapy	Not specified	[10]

Table 3: Caspase-3 in Cardiovascular Diseases

Disease	Sample Type	Analyte	Observation in Patients	Reference
Heart Failure	Myocardium	Activated Caspase-3	Increased activity in end-stage heart failure	[11]
Acute Myocardial Infarction	Serum	Active Caspase-3 p17	Elevated levels post-MI, correlating with cTnI and CK-MB	[10]
Myocardial Infarction (<24h)	Infarcted Heart Tissue	Activated Caspase-3 Positive Myocytes	Present, with higher density in reperfused patients (0.160 vs 0.025 myocytes/mm ²)	[15]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Active Caspase-3

This protocol provides a general guideline for a sandwich ELISA to quantify active caspase-3 in cell extracts.

Materials:

- Microplate pre-coated with a capture antibody specific for active caspase-3
- Sample diluent
- Standard recombinant active caspase-3
- Detection antibody (e.g., biotinylated antibody against caspase-3)
- Streptavidin-HRP conjugate

- Substrate solution (e.g., TMB)
- Stop solution
- Wash buffer
- Plate reader

Procedure:

- **Sample Preparation:** Prepare cell lysates according to standard procedures. Determine the total protein concentration of each lysate.
- **Standard Curve Preparation:** Prepare a serial dilution of the recombinant active caspase-3 standard in the sample diluent to create a standard curve.
- **Assay Procedure:** a. Bring all reagents to room temperature. b. Add 100 μ L of standards, controls, and samples to the appropriate wells of the microplate. c. Cover the plate and incubate for 2 hours at room temperature. d. Aspirate the contents of the wells and wash each well 4-5 times with wash buffer. e. Add 100 μ L of the detection antibody to each well. f. Cover the plate and incubate for 1 hour at room temperature. g. Aspirate and wash the wells as in step 3d. h. Add 100 μ L of Streptavidin-HRP conjugate to each well. i. Cover the plate and incubate for 30 minutes at room temperature. j. Aspirate and wash the wells as in step 3d. k. Add 100 μ L of substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark. l. Add 100 μ L of stop solution to each well. m. Read the absorbance at 450 nm within 30 minutes.
- **Data Analysis:** Calculate the concentration of active caspase-3 in the samples by interpolating their absorbance values from the standard curve.

Western Blot for Cleaved Caspase-3 (p17/19)

This protocol describes the detection of the active cleaved fragment of caspase-3 in cell or tissue lysates.

Materials:

- SDS-PAGE gels

- Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat dry milk in TBST)
- Primary antibody specific for cleaved caspase-3 (p17/19)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Sample Preparation: Prepare cell or tissue lysates and determine the protein concentration.
- SDS-PAGE: a. Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes. b. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
- Protein Transfer: a. Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
- Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 5-10 minutes each with TBST.
- Detection: a. Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions. b. Capture the signal using an imaging system. The cleaved caspase-3 will appear as a band at approximately 17-19 kDa.[\[16\]](#)

Immunohistochemistry (IHC) for Activated Caspase-3 in FFPE Tissue

This protocol outlines the steps for detecting activated caspase-3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

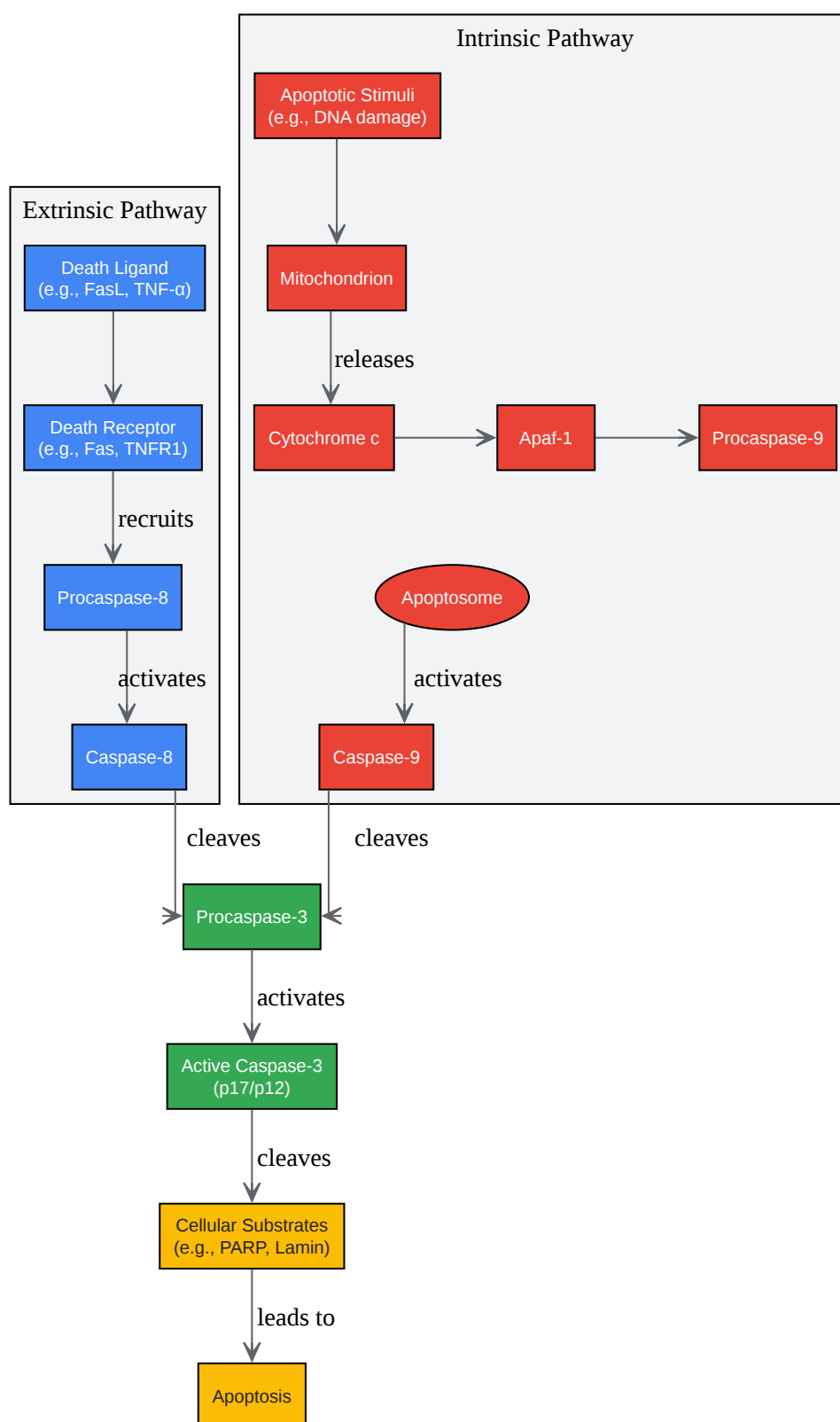
- FFPE tissue sections on slides
- Xylene and graded ethanol series for deparaffinization and rehydration
- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity
- Blocking buffer (e.g., normal goat serum)
- Primary antibody specific for activated (cleaved) caspase-3
- Biotinylated secondary antibody
- Streptavidin-HRP complex
- DAB chromogen substrate
- Hematoxylin counterstain
- Mounting medium

Procedure:

- Deparaffinization and Rehydration: a. Immerse slides in xylene to remove paraffin. b. Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.
- Antigen Retrieval: a. Immerse slides in antigen retrieval buffer and heat (e.g., in a microwave or pressure cooker) according to the antibody manufacturer's recommendations. b. Allow the slides to cool to room temperature.

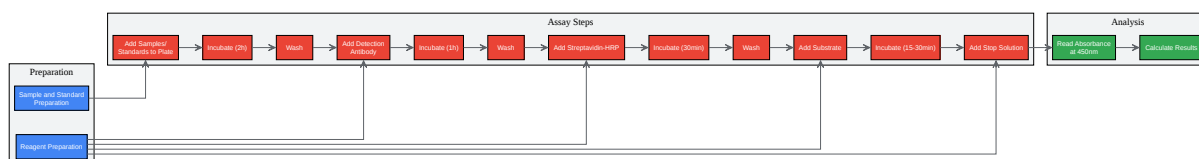
- **Staining:** a. Wash the slides with PBS. b. Incubate the sections with hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity. c. Wash with PBS. d. Incubate with blocking buffer for 30-60 minutes to reduce non-specific binding. e. Incubate with the primary antibody against activated caspase-3 overnight at 4°C in a humidified chamber. f. Wash with PBS. g. Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature. h. Wash with PBS. i. Incubate with the streptavidin-HRP complex for 30 minutes at room temperature. j. Wash with PBS. k. Incubate with the DAB chromogen substrate until the desired brown color develops. l. Rinse with distilled water.
- **Counterstaining and Mounting:** a. Counterstain the sections with hematoxylin. b. Dehydrate the sections through graded ethanol and xylene. c. Mount a coverslip using a permanent mounting medium.
- **Analysis:** Examine the slides under a microscope. Positive staining for activated caspase-3 will appear as a brown precipitate in the cytoplasm and/or nucleus of apoptotic cells.

Mandatory Visualizations



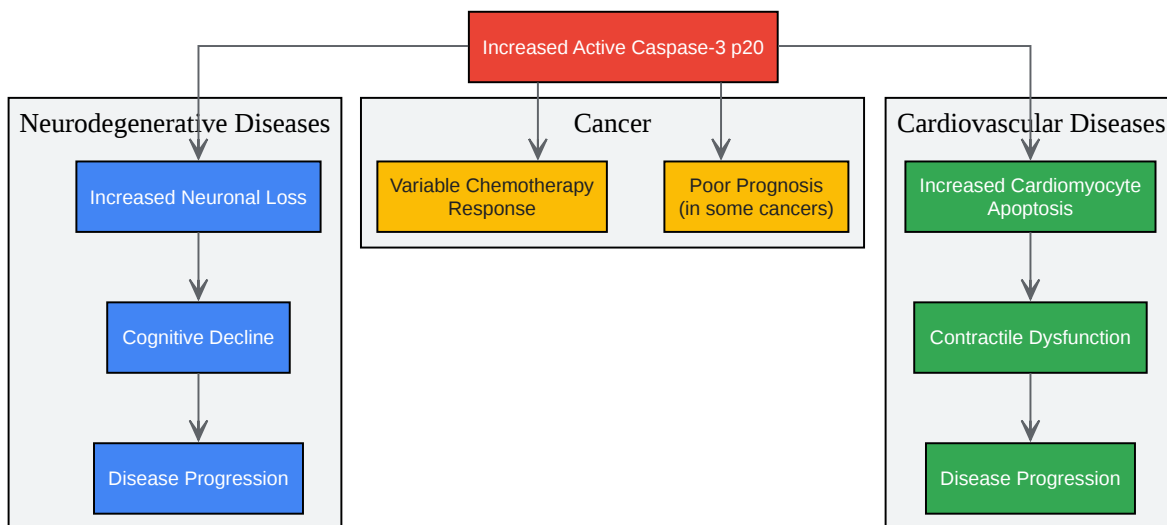
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Caption: Caspase-3 signaling pathways.



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Caption: ELISA experimental workflow.



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Caption: Caspase-3 p20 and clinical outcomes.

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